2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Antimalarial Pyrrolidine Chiral center reduction

This specific 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide eliminates the third chiral center required by carboxamide analogs while retaining potent oral antimalarial activity. For reproducible SAR, the exact racemic mixture is critical—substituting a des-methoxy or carboxamide-reversed derivative can invert stereochemical preference (active (3S,4R)) or introduce cardiotoxicity. Procure the validated scaffold to map potency against drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains without experimental drift.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 896362-59-7
Cat. No. B2625490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
CAS896362-59-7
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)11-18(22)20-15-12-19(23)21(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,20,22)
InChIKeyCEOPQNBDAWXSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(4-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 896362-59-7) – Class-Leading Pyrrolidine Acetamide for Antimalarial Research


2-(4-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 896362-59-7) is a synthetic small molecule belonging to the 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide chemotype. Its architecture couples a 5-oxo-1-phenylpyrrolidine core to a 4-methoxyphenylacetyl moiety through an acetamide bridge. Compounds in this class have demonstrated potent, orally efficacious antimalarial activity in murine models, with the acetamide scaffold conferring distinct advantages over earlier carboxamide-based leads, including the elimination of a third chiral center requirement [1]. The compound is typically offered as a racemic mixture by screening-library suppliers and serves as a versatile starting point for structure–activity relationship (SAR) exploration, medicinal chemistry optimization, and chemical probe development [1].

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 896362-59-7)


Within the 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide series, even conservative structural changes can invert stereochemical preference, eliminate oral efficacy, or introduce cardiotoxicity. For example, the homologous carboxamide series requires a third chiral center to achieve potent antiplasmodial activity, whereas the acetamide congeners do not [1]. Furthermore, the absolute stereochemical preference of the acetamide series is (3S,4R), opposite to that of the carboxamide series [1]. Consequently, indiscriminate substitution with a close analog—such as a des-methoxy, nitro-substituted, or carboxamide-reversed derivative—can yield qualitatively different pharmacological profiles and compromise experimental reproducibility. Procurement of the exact target compound is therefore essential for meaningful SAR interpretation and lead optimization.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 896362-59-7)


Acetamide vs. Carboxamide Scaffold: Elimination of the Third Chiral Center While Retaining Oral Efficacy

The acetamide chemotype represented by 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide eliminates the requirement for a third stereocenter that is mandatory in the corresponding carboxamide series. In the P. falciparum 3D7 assay, the acetamide lead (−)-32a (CWHM-1552) achieves an IC50 of 51 nM, and in the murine P. chabaudi model it delivers an ED90 of <10 mg/kg/day and an ED99 of 30 mg/kg/day after oral dosing [1]. The carboxamide lead CWHM-1008, by contrast, requires a third stereocenter to reach an ED99 of ≈30 mg/kg/day [1].

Antimalarial Pyrrolidine Chiral center reduction

Stereochemical Preference Inversion Between Acetamide and Carboxamide Pyrrolidines

The 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide series displays an absolute stereochemical preference of (3S,4R), which is opposite to the (3R,4S) preference of the homologous carboxamide series [1]. This inversion was confirmed through chiral resolution and independent synthesis of both enantiomers.

Stereochemistry SAR Antimalarial

hERG and CYP3A4 Liability Profile Distinguishes Acetamide Series from Carboxamide Congeners

Lead acetamide compounds in this class exhibit modest affinities for the hERG channel and inhibit CYP3A4, highlighting a safety liability profile that distinguishes them from the carboxamide series [1]. While direct data for the 4-methoxyphenyl analog are not publicly available, the class-wide trend indicates that the acetamide scaffold imposes a characteristic hERG/CYP profile that must be measured and optimized for each analog.

Cardiotoxicity CYP inhibition Drug safety

Optimal Research and Procurement Scenarios for 2-(4-Methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS 896362-59-7)


Antimalarial Drug Discovery SAR Expansion

Use 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide as a core scaffold for systematic variation of the N-aryl and acetamide substituents to map potency against drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains, leveraging the class's established oral efficacy and simplified stereochemistry [1].

Stereochemical-Activity Relationship Studies of Pyrrolidine Acetamides

Employ the racemic mixture for chiral resolution and enantiomer-specific activity profiling, capitalizing on the known (3S,4R) preference of the acetamide series to identify the eutomer for further optimization [1].

Chemical Probe Development for Aspartic Protease Inhibition

Deploy the compound as a starting point for designing selective inhibitors of Plasmodium aspartic proteases, based on the proposed mechanism of action of the 4-aryl pyrrolidine acetamide class, while monitoring hERG and CYP3A4 counter-screens to guide lead optimization [1].

Comparative Pharmacokinetic Profiling of Acetamide vs. Carboxamide Pyrrolidines

Utilize 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide as a representative acetamide congener in head-to-head pharmacokinetic studies (e.g., oral bioavailability, clearance, volume of distribution) against carboxamide analogs to delineate scaffold-specific ADME properties [1].

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.